molecular formula C9H9NO4 B3154440 2-(2-nitrophenyl)propanoic Acid CAS No. 77656-96-3

2-(2-nitrophenyl)propanoic Acid

Cat. No.: B3154440
CAS No.: 77656-96-3
M. Wt: 195.17 g/mol
InChI Key: BCYIUCVPTJDUPV-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)propanoic acid typically involves the nitration of phenylpropanoic acid derivatives. One common method includes the nitration of 2-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position relative to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids with higher oxidation states using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-(2-Aminophenyl)propanoic acid.

    Substitution: Various substituted phenylpropanoic acids depending on the substituent introduced.

    Oxidation: Higher carboxylic acids or derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives are used in the development of dyes, pigments, and polymers.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)propanoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the propanoic acid moiety can undergo typical carboxylic acid reactions. The compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various molecular pathways.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

    2-(3-Nitrophenyl)propanoic acid: Nitro group at the meta position.

    2-Phenylpropanoic acid: Lacks the nitro group.

Comparison:

    2-(2-Nitrophenyl)propanoic acid: is unique due to the ortho positioning of the nitro group, which influences its reactivity and interactions. The ortho position can lead to intramolecular hydrogen bonding and steric effects that are not present in the para or meta isomers.

    2-(4-Nitrophenyl)propanoic acid: and have different electronic and steric properties due to the positioning of the nitro group, affecting their chemical behavior and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYIUCVPTJDUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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